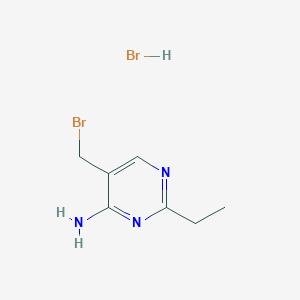

5-(Bromomethyl)-2-ethyl-4-pyrimidinamineHydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide is a chemical compound that belongs to the class of brominated pyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 2-ethyl-4-pyrimidinamine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to ensure complete bromination.

Industrial Production Methods

For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly brominating agents. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in a solvent like dichloromethane (CH2Cl2) can achieve high yields of the desired product. The reaction conditions are optimized to minimize by-products and ensure the purity of the final compound.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Anticancer Agents

The compound is recognized as an important intermediate in the synthesis of various antiviral and anticancer agents. Its structure allows for modifications that enhance biological activity against specific targets in disease pathways. For instance, brominated pyrimidines have been shown to exhibit significant cytotoxic effects against cancer cell lines, making them valuable in drug development efforts aimed at treating malignancies .

Mechanism of Action

The mechanism of action involves the bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, disrupting biochemical pathways that are crucial for cell proliferation and survival . Such properties make it a candidate for further research into enzyme inhibitors and receptor modulators.

Organic Synthesis

Building Block for Complex Molecules

5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct more complex molecular architectures. This versatility is particularly useful in developing new pharmaceuticals and agrochemicals.

Synthesis Methods

Recent studies have outlined several synthetic routes to produce this compound efficiently. For example, one method involves the reaction of 3-methoxypropionitriles with ethyl formate under sodium methoxide conditions to yield intermediates that ultimately lead to the target compound . The simplicity of these methods facilitates industrial-scale production, making it accessible for research and development purposes.

Material Science

Functionalized Polymers and Advanced Materials

In material science, 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide is utilized to prepare functionalized polymers. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. This application is crucial for developing advanced materials with tailored characteristics for specific industrial applications .

Biological Studies

Enzyme Inhibition Studies

The compound has been employed in biological studies to investigate enzyme mechanisms. Its ability to interact with various biological targets makes it a valuable tool for understanding the role of specific enzymes in metabolic pathways. Research has shown that derivatives of this compound exhibit broad-spectrum antimicrobial activity, highlighting its potential beyond just anticancer applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Chloromethyl)-2-ethyl-4-pyrimidinamine

- 5-(Iodomethyl)-2-ethyl-4-pyrimidinamine

- 2-Ethyl-4-pyrimidinamine

Uniqueness

5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate for various chemical transformations. Additionally, the hydrobromide salt form enhances its solubility in water, facilitating its use in aqueous reactions.

Activité Biologique

5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.

- Chemical Name : 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide

- Molecular Formula : C₇H₈Br₂N₃

- Molecular Weight : 276.97 g/mol

- CAS Number : 1976029-78-3

The biological activity of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide primarily involves its interaction with various biological targets, including enzymes and receptors. The bromomethyl group may enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to modifications in cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptors linked to cell proliferation and differentiation.

- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties, making it a candidate for further investigation in infectious disease models.

Biological Activity

Research has shown that 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide exhibits various biological activities:

- Antiproliferative Effects : Studies indicate that this compound may inhibit the growth of certain cancer cell lines, suggesting potential use in oncology.

- Antimicrobial Properties : Preliminary assays have demonstrated activity against specific bacterial strains, indicating its potential as an antimicrobial agent.

- Cytotoxicity : Evaluation of cytotoxic effects on normal and cancerous cells is ongoing, with initial results showing selective toxicity towards tumor cells.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide against human breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM, with IC50 values indicating strong antiproliferative effects.

Case Study 2: Antimicrobial Efficacy

In a separate investigation reported in Antimicrobial Agents and Chemotherapy, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL respectively, suggesting its potential as a lead compound for developing new antibiotics.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | IC50 = 10 µM (MCF-7) | Journal of Medicinal Chemistry |

| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Antimicrobial Agents and Chemotherapy |

| Cytotoxicity | Selective towards tumor cells | Ongoing Research |

Propriétés

IUPAC Name |

5-(bromomethyl)-2-ethylpyrimidin-4-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.BrH/c1-2-6-10-4-5(3-8)7(9)11-6;/h4H,2-3H2,1H3,(H2,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAZMLBKXXBJKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.